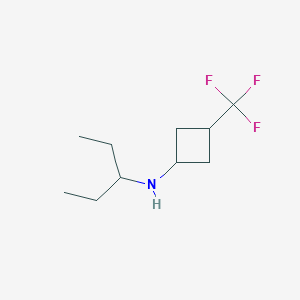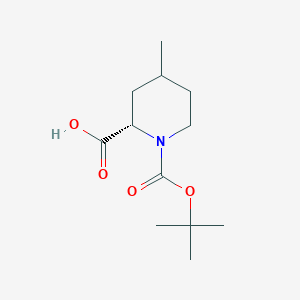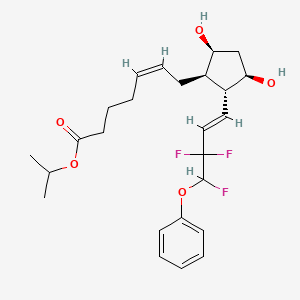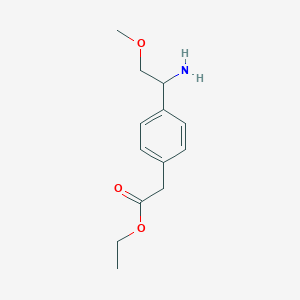![molecular formula C11H11N3O3S2 B15217236 N-[5-(Phenylmethanesulfonyl)-1,2,4-thiadiazol-3-yl]acetamide CAS No. 922504-49-2](/img/structure/B15217236.png)
N-[5-(Phenylmethanesulfonyl)-1,2,4-thiadiazol-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(Benzylsulfonyl)-1,2,4-thiadiazol-3-yl)acetamide is a compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties . The structure of N-(5-(Benzylsulfonyl)-1,2,4-thiadiazol-3-yl)acetamide includes a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, and an acetamide group, which is known for its Lewis acid properties .
Vorbereitungsmethoden
The synthesis of N-(5-(Benzylsulfonyl)-1,2,4-thiadiazol-3-yl)acetamide typically involves the reaction of benzylsulfonyl chloride with 1,2,4-thiadiazole-3-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
N-(5-(Benzylsulfonyl)-1,2,4-thiadiazol-3-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiadiazole derivatives .
Wissenschaftliche Forschungsanwendungen
N-(5-(Benzylsulfonyl)-1,2,4-thiadiazol-3-yl)acetamide has several scientific research applications:
Medicine: Due to its anticancer properties, it is being studied for its potential use in cancer therapy.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(5-(Benzylsulfonyl)-1,2,4-thiadiazol-3-yl)acetamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides, which are essential for DNA replication and cell division . This inhibition leads to the disruption of cell proliferation, making it effective against rapidly dividing cancer cells. Additionally, the compound’s sulfonamide group can interact with various proteins and enzymes, further contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
N-(5-(Benzylsulfonyl)-1,2,4-thiadiazol-3-yl)acetamide can be compared with other sulfonamide derivatives, such as:
N-(5-Benzylsulfonyl-1,3,4-thiadiazol-2-yl)acetamide: Similar in structure but with different substitution patterns, leading to variations in biological activity.
Benzenesulfonamide derivatives: These compounds also exhibit antimicrobial and anticancer properties but may have different mechanisms of action and target specificities.
Indole-sulfonamide derivatives: Known for their strong antimicrobial actions, these compounds have a different core structure but share the sulfonamide functional group.
The uniqueness of N-(5-(Benzylsulfonyl)-1,2,4-thiadiazol-3-yl)acetamide lies in its specific combination of the thiadiazole ring and the acetamide group, which contributes to its distinct biological activities and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
922504-49-2 |
|---|---|
Molekularformel |
C11H11N3O3S2 |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
N-(5-benzylsulfonyl-1,2,4-thiadiazol-3-yl)acetamide |
InChI |
InChI=1S/C11H11N3O3S2/c1-8(15)12-10-13-11(18-14-10)19(16,17)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,14,15) |
InChI-Schlüssel |
OWJBCYWRKXZUGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NSC(=N1)S(=O)(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(5,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B15217165.png)


![Methyl 7-bromo-2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B15217174.png)


![8,9-Dihydro-5H-5,8-methanoimidazo[1,2-a]azepine-2,3-dicarbonitrile](/img/structure/B15217182.png)

![6-[(2-Fluorobenzyl)sulfanyl]-9-(3-methylbutyl)-9h-purin-2-amine](/img/structure/B15217189.png)


![Benzamide, 2-chloro-5-nitro-N-[4-(pyrazinyloxy)phenyl]-](/img/structure/B15217223.png)
![6-Bromo-2-chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15217224.png)
![Benzoic acid, 3-[3-(3-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B15217228.png)
